molecular formula C16H9BrCl2N2O2 B13552339 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide

Cat. No.: B13552339
M. Wt: 412.1 g/mol
InChI Key: DWDQCQLWMGLXRL-BJMVGYQFSA-N
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Description

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of cyanoenamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, hydroxyl, cyano, and dichlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Hydroxylation: The addition of a hydroxyl group to the brominated phenyl ring.

    Cyano Group Introduction: The addition of a cyano group to the prop-2-enamide backbone.

    Amidation: The formation of the amide bond with the 2,5-dichlorophenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxyacetophenone.

    Reduction: Formation of 3-(5-bromo-2-hydroxyphenyl)-2-amino-N-(2,5-dichlorophenyl)prop-2-enamide.

    Substitution: Formation of 3-(5-substituted-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups suggests that it may interact with biological targets in a specific manner.

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Interacting with DNA/RNA: Binding to nucleic acids to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
  • 3-(5-fluoro-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
  • 3-(5-iodo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide

Uniqueness

The uniqueness of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide lies in its specific combination of functional groups. The presence of bromine, hydroxyl, cyano, and dichlorophenyl groups may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H9BrCl2N2O2

Molecular Weight

412.1 g/mol

IUPAC Name

(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C16H9BrCl2N2O2/c17-11-1-4-15(22)9(6-11)5-10(8-20)16(23)21-14-7-12(18)2-3-13(14)19/h1-7,22H,(H,21,23)/b10-5+

InChI Key

DWDQCQLWMGLXRL-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)Cl

Origin of Product

United States

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